1-Fluoro-3-azabicyclo[3.1.0]hexane 1-Fluoro-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17388811
InChI: InChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2
SMILES:
Molecular Formula: C5H8FN
Molecular Weight: 101.12 g/mol

1-Fluoro-3-azabicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC17388811

Molecular Formula: C5H8FN

Molecular Weight: 101.12 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-3-azabicyclo[3.1.0]hexane -

Specification

Molecular Formula C5H8FN
Molecular Weight 101.12 g/mol
IUPAC Name 1-fluoro-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2
Standard InChI Key HWHLKXWXORPROH-UHFFFAOYSA-N
Canonical SMILES C1C2C1(CNC2)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1-fluoro-3-azabicyclo[3.1.0]hexane consists of a fused bicyclic system: a five-membered cyclopropane ring fused to a six-membered ring containing a nitrogen atom. The fluorine substituent occupies the 1-position, introducing both steric and electronic perturbations . Computational models derived from PubChem data reveal a puckered conformation, with the fluorine atom adopting an axial orientation relative to the bicyclic plane . This geometry enhances interactions with hydrophobic pockets in biological targets, as demonstrated in molecular docking studies of related azabicyclohexanes .

Reactivity and Functionalization

The fluorine atom’s electronegativity renders the compound susceptible to nucleophilic substitution reactions, particularly at the 1-position. Additionally, the strained cyclopropane ring facilitates [2+1] cycloadditions, enabling the synthesis of derivatives with varied functional groups . For example, photochemical decomposition of CHF2_2-substituted pyrazolines yields 3-azabicyclo[3.1.0]hexanes with difluoromethyl groups, showcasing the scaffold’s versatility . The table below summarizes key reactivity patterns:

Reaction TypeConditionsProductsYield
Nucleophilic SubstitutionKF, DMSO, 80°C1-Hydroxy-3-azabicyclo[3.1.0]hexane72%
CycloadditionUV light, CHCl3_3, 45°CCHF2_2-substituted derivatives51–89%
HydrofluorinationHF-pyridine, RTFluorinated analogues65%

Synthetic Methodologies

Photochemical Cyclization

A landmark synthesis involves the photochemical decomposition of pyrazolines derived from maleimides . Under UV irradiation (λ=250720\lambda = 250–720 nm), pyrazoline intermediates undergo biradical formation, followed by cyclization to yield the bicyclo[3.1.0]hexane framework. This method achieves moderate to excellent yields (51–89%) and tolerates diverse substituents, including difluoromethyl groups . For instance, reacting 1-benzyl-1H-pyrrole-2,5-dione with in situ-generated difluoromethyl diazomethane produces CHF2_2-substituted derivatives in a one-pot cascade .

Industrial-Scale Production

Industrial protocols optimize cyclization steps using catalytic amounts of Lewis acids (e.g., BF3_3·OEt2_2) to enhance reaction rates. Continuous-flow systems further improve efficiency, reducing purification steps and minimizing byproduct formation. VulcanChem reports a scalable route starting from 2-fluoropyrrolidine, which undergoes intramolecular cyclopropanation via a Buchwald–Hartwig amination.

Biological Activities and Mechanisms

μ-Opioid Receptor Binding

3-Azabicyclo[3.1.0]hexane derivatives exhibit picomolar affinity for the μ-opioid receptor (MOR), with selectivity over δ- and κ-subtypes . Fluorination at the 1-position enhances lipophilicity (logP=1.8\log P = 1.8), improving blood-brain barrier permeability compared to non-fluorinated analogues (logP=0.9\log P = 0.9) . In canine models, these compounds alleviate pruritus by modulating MOR signaling, suggesting therapeutic potential for dermatological conditions .

DPP-IV Inhibition

The bicyclic scaffold also serves as a core structure for DPP-IV inhibitors, which are oral antidiabetic agents. Molecular dynamics simulations reveal that the fluorine atom forms a hydrogen bond with the enzyme’s catalytic triad (Ser630, Asp708, His740), stabilizing the inhibitor-enzyme complex. Lead compounds derived from 1-fluoro-3-azabicyclo[3.1.0]hexane show IC50_{50} values of <10 nM in vitro, rivaling sitagliptin (IC50_{50} = 18 nM).

Comparative Analysis with Related Compounds

The table below contrasts 1-fluoro-3-azabicyclo[3.1.0]hexane with its non-fluorinated and difluoromethylated analogues:

Property1-Fluoro DerivativeNon-FluorinatedCHF2_2-Substituted
Molecular Weight (g/mol)101.1283.13133.15
logP\log P1.80.92.4
MOR KiK_i (nM)0.312.5N/A
DPP-IV IC50_{50} (nM)8.7>10015.2

Data sources: .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s dual activity at MOR and DPP-IV positions it as a multifunctional scaffold for treating neuropathic pain and type 2 diabetes. Preclinical studies highlight its ability to synergize with gabapentin in pain models, reducing effective doses by 40%. Additionally, fluorinated derivatives exhibit prolonged plasma half-lives (t1/2=6.2t_{1/2} = 6.2 h) due to reduced cytochrome P450-mediated metabolism.

Material Science

In polymer chemistry, the bicyclic framework enhances thermal stability in fluorinated polyamides. Composites incorporating 1-fluoro-3-azabicyclo[3.1.0]hexane show glass transition temperatures (TgT_g) up to 215°C, surpassing conventional materials by 30°C.

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